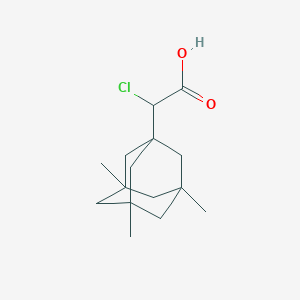

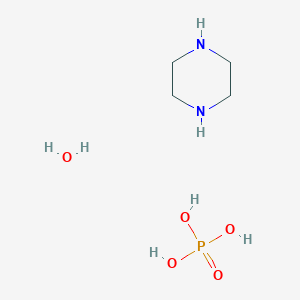

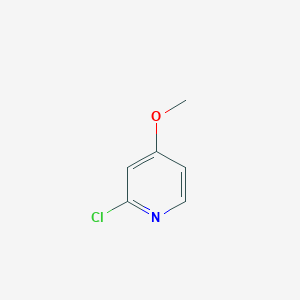

![molecular formula C9H16N2O4S B097595 (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid CAS No. 15183-28-5](/img/structure/B97595.png)

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid

Overview

Description

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid, also known as Fmoc-S-Phe-OH, is a synthetic amino acid used in peptide synthesis and protein engineering. Fmoc-S-Phe-OH is a derivative of the natural amino acid phenylalanine, which has been modified to increase its solubility in organic solvents. This compound is used in the synthesis of peptides and proteins, and for the study of the structure and function of proteins. In addition, Fmoc-S-Phe-OH has been used in the development of new drugs and in the study of the mechanism of action of existing drugs.

Scientific Research Applications

Solar Energy Conversion

The compound has been used in the interface modification of perovskite solar cells, leading to high-efficiency energy conversion . The introduction of this compound into the anti-solvent solution used in the production of perovskite films has been shown to improve the morphology and crystal structure of the films, enhancing charge transport and reducing surface trap states .

Peptide Synthesis

In peptide synthesis, the compound has been found to form during the Fmoc-protection of H-alpha-Me-Val-OH . The reagent Fmoc-OSu was identified as the source of the compound, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .

Biomedical Applications

The compound has been used in biomedical applications, particularly in the treatment of diseases like psoriasis, leukemia, and ulcerative colitis . It has been found to induce apoptosis in murine neurons, suggesting a role for the compound in neurodegenerative processes .

Thermodynamic Studies

The compound has been used in thermodynamic studies, particularly in the measurement of heat capacities . The heat capacities of the compound were measured over a wide temperature range, providing valuable data for the study of peptides and proteins .

Metabolic Shift in Critical Illness

The compound has been associated with a metabolic shift in critically ill patients, involving incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .

Inflammatory Processes

The compound has been associated with inflammatory processes, particularly in the context of status epilepticus, a condition characterized by continuous and self-sustaining seizures .

Mechanism of Action

Target of Action

Formyl-L-methionyl-L-alanine, also known as FOR-MET-ALA-OH, is a complex molecule that is used in various biochemical applications. It’s commonly used as a building block in the preparation of triazolopeptides and azapeptides .

Mode of Action

It’s known to be used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis . It’s also used to transform Mannich-adducts into α-halogenated amides without undergoing aziridination .

Pharmacokinetics

It’s known that the use of deuterium in drug molecules, like for-met-ala-oh, can affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWVAAKKEIOROG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does formylmethionylalanine initiate protein synthesis in bacteria?

A1: Formylmethionylalanine (fMet-Ala) is the initial dipeptide formed during the translation of messenger RNA (mRNA) in bacteria. [, ] This process involves a specialized tRNA molecule, tRNAfMet, charged with N-formylmethionine. This tRNA recognizes the AUG start codon on the mRNA and binds to it. The ribosome then incorporates alanine, forming the dipeptide fMet-Ala. This dipeptide formation is crucial as it signifies the successful initiation of protein synthesis in bacteria. []

Q2: Can the formation of formylmethionylalanine be regulated?

A2: Yes, the synthesis of fMet-Ala can be regulated at the translational level. Studies have shown that specific ribosomal proteins, like L10, can autoregulate their own synthesis by inhibiting the formation of their first peptide bond. [] This autoregulation occurs before the formation of the first peptide bond, highlighting a complex regulatory mechanism in bacterial translation.

Q3: How does formylmethionylalanine act as a chemoattractant for neutrophils?

A3: Formylmethionylalanine acts as a potent chemoattractant, signaling the presence of bacterial invasion to neutrophils. [] When bacteria are present, they release fMet-Ala into the surrounding environment. Neutrophils sense this molecule through specific cell surface receptors, triggering a cascade of signaling events within the cell. This cascade leads to increased metabolic activity, particularly the production of reactive oxygen species (ROS), and ultimately directs the neutrophils towards the site of bacterial infection. []

Q4: Are there other chemoattractants that elicit similar responses in neutrophils as formylmethionylalanine?

A5: Yes, other chemoattractants like bacterial factors derived from Escherichia coli and activated human complement components can also elicit similar chemiluminescent responses in neutrophils. [] These chemoattractants, along with fMet-Ala, share the ability to activate neutrophils and enhance their microbicidal activity, contributing significantly to the body's defense against bacterial infections.

Q5: How does formylmethionylalanine affect cyclic nucleotide levels in neutrophils?

A6: Formylmethionylalanine has been shown to stimulate the accumulation of cyclic GMP (cGMP) in neutrophils without significantly affecting cyclic AMP (cAMP) concentrations. [] This increase in cGMP levels appears to be associated with the enhancement of neutrophil chemotaxis. This finding further supports the role of fMet-Ala in mediating the directed movement of neutrophils towards the site of bacterial infection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

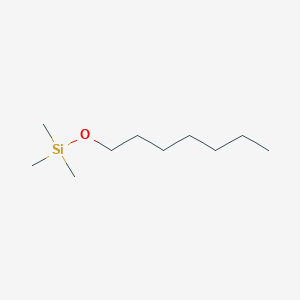

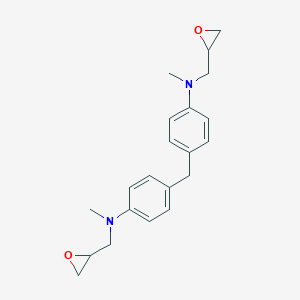

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)